1,1-Dimethylsilolan-2-one
Description
1,1-Dimethylsilolan-2-one is a silicon-containing heterocyclic compound characterized by a five-membered silacyclopentanone ring. The structure consists of a silicon atom substituted with two methyl groups and a ketone functional group within the ring. This compound is part of the broader class of silacycloalkanes, which are valued for their unique electronic and steric properties due to the presence of silicon.
Properties
CAS No. |
72301-27-0 |
|---|---|
Molecular Formula |
C6H12OSi |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
1,1-dimethylsilolan-2-one |
InChI |
InChI=1S/C6H12OSi/c1-8(2)5-3-4-6(8)7/h3-5H2,1-2H3 |
InChI Key |
AVSVHGCRJSOKAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable nucleophile, such as an alcohol or a carboxylic acid, under controlled conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired cyclic siloxane compound.
Industrial Production Methods
In industrial settings, the production of 1,1-Dimethylsilolan-2-one often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylsilolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: Nucleophilic substitution reactions can replace the oxygen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted siloxanes
Scientific Research Applications
1,1-Dimethylsilolan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Dimethylsilolan-2-one involves its interaction with molecular targets through its silicon-oxygen bond. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the oxygen atom.
Comparison with Similar Compounds
Cyclic Carbonates: 1,3-Dioxolan-2-one Derivatives
Structural Similarities: Cyclic carbonates like 4,5-diphenyl-1,3-dioxolan-2-one (CAS 28521-60-0) share a five-membered ring with a carbonyl group, analogous to the ketone in silolan-2-one. However, the ring atoms differ (oxygen in dioxolanones vs. silicon in silolan-2-one). Key Differences:
- Polarity: The oxygen-rich dioxolanones exhibit higher polarity, leading to greater solubility in polar solvents compared to silicon-containing compounds .
- Reactivity: Dioxolanones are prone to ring-opening reactions via nucleophilic attack at the carbonyl carbon, whereas silolan-2-one’s reactivity may be influenced by silicon’s electrophilicity.
Table 1: Comparison of Cyclic Carbonates and Silolan-2-one
Oxathiolanones: Sulfur-Containing Analogs
(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one (CAS 476371-87-6) contains a sulfur atom in its five-membered ring.
- Stability : Sulfur’s lower electronegativity compared to oxygen or silicon may reduce ring strain, enhancing thermal stability .
- Applications: Oxathiolanones are explored in asymmetric synthesis, whereas silolan-2-one’s applications may focus on materials science due to silicon’s semiconductor properties.
Nitrogen-Containing Heterocycles: Indolin-2-one
Indolin-2-one (CAS 59-48-3) features a six-membered ring with a ketone and nitrogen.
- Physicochemical Properties :
- Bioactivity : Indolin-2-one derivatives are bioactive (e.g., kinase inhibitors), whereas silolan-2-one’s applications may lean toward industrial catalysis or polymer chemistry.
Imidazolidinones: Cyclic Urea Derivatives
Dioxolanes and Acetals
Compounds like 2-heptyl-2,4-dimethyl-1,3-dioxolane (CAS 101-48-4) are oxygen-containing acetals.
Table 2: Comparative Overview of Heterocyclic Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
